Angiotensin (1-9)
Overview
Description
Angiotensin (1-9) is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . It is reported to have protective effects on cardiac and vascular remodeling .
Synthesis Analysis
Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . The renin-angiotensin system (RAS) has an important role in blood pressure control and is also involved in the metabolism of glucose, homeostasis, and balance of electrolytes in the body .Molecular Structure Analysis
The molecular structure of Angiotensin (1-9) is complex and involves various interactions with other molecules. The peptide sequence of Angiotensin (1-9) is DRVYIHPFH . Further structural analysis can be obtained by examining other proteins of the serpin family .Chemical Reactions Analysis
Angiotensin (1-9) is a product of the hydrolysis of the carboxyl terminal leucine of angiotensin I (or angiotensin- (1–10)) by angiotensin converting enzyme type 2 (ACE 2) . The chemical reactions involved in the formation of Angiotensin (1-9) are complex and involve multiple steps .Scientific Research Applications
1. Treatment of Cardiac Hypertrophy
- Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
- Methods of Application: Hybrid nanoparticles composed of polymeric nanoparticles (pNPs) based on Eudragit ® E/Alginate (EE/Alg), and gold nanospheres (AuNS), were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
- Results: The hybrid pNPs were characterized by dynamic light scattering, zeta potential, transmission and scanning electron microscopy, size distribution, and concentration by nanoparticle tracking analysis. They produced high association efficiency of Ang- (1-9) and controlled release .
2. Prevention of Endothelial Apoptosis
- Summary of Application: Angiotensin (1–9) prevents angiotensin II-induced endothelial apoptosis through the CNPY2/PERK pathway .
- Methods of Application: The study was conducted on human umbilical vascular endothelial cells (HUVECs), where Ang- (1–9) was observed to inhibit Ang II-induced endoplasmic reticulum stress (ERS) associated endothelial apoptosis .
- Results: Ang- (1–9) inhibited endothelial apoptosis by blocking CNPY2/PERK mediated CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal . In Ang II-induced hypertensive mice, administration of exogenous Ang- (1–9) attenuated endothelial apoptosis and arterial blood pressure, which were mediated by the CNPY2/PERK signaling pathway .
3. Attenuation of Adriamycin-Induced Myocardial Hypertrophy
- Summary of Application: Angiotensin (1–9) has been shown to inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
- Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
- Results: Angiotensin (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .
4. Regulation of Blood Pressure
- Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
- Methods of Application: The peptide is delivered through hybrid nanoparticles composed of polymeric nanoparticles and gold nanospheres. These nanoparticles were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
- Results: The nanoparticles produced high association efficiency of Ang- (1-9) and controlled release .
5. Protection of Heart and Blood Vessels
- Summary of Application: Recent data suggest that Ang- (1–9) protects the heart and blood vessels from adverse cardiovascular remodeling in patients with hypertension and/or heart failure .
- Results: The results of this application are not specified in the source, but the implication is that Ang- (1–9) has a protective effect on the heart and blood vessels .
6. Inhibition of Myocardial Hypertrophy
- Summary of Application: Studies have demonstrated that Ang- (1–9) could inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
- Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
- Results: Ang- (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .
4. Regulation of Blood Pressure
- Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
- Methods of Application: The peptide is delivered through hybrid nanoparticles composed of polymeric nanoparticles and gold nanospheres. These nanoparticles were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
- Results: The nanoparticles produced high association efficiency of Ang- (1-9) and controlled release .
5. Protection of Heart and Blood Vessels
- Summary of Application: Recent data suggest that Ang- (1–9) protects the heart and blood vessels (and possibly the kidney) from adverse cardiovascular remodelling in patients with hypertension and/or heart failure .
- Results: The results of this application are not specified in the source, but the implication is that Ang- (1–9) has a protective effect on the heart and blood vessels .
6. Inhibition of Myocardial Hypertrophy
- Summary of Application: Studies have demonstrated that Ang- (1–9) could inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
- Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
- Results: Ang- (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .
Future Directions
The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGOQOPNPFXFT-JWRYNVNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin (1-9) |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.